molecular formula C16H16N4O2S B11291035 N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B11291035
M. Wt: 328.4 g/mol
InChI Key: HKGMLRQJXUKAAK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining an ethoxyphenyl group, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide linkage, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[4,5-B]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The imidazo[4,5-B]pyridine core is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acetamide derivative, often under mild heating and in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The imidazo[4,5-B]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(4-Acetylphenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)acetamide

Uniqueness

N-(4-Ethoxyphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group, in particular, may influence its solubility and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C16H16N4O2S/c1-2-22-12-7-5-11(6-8-12)18-14(21)10-23-16-19-13-4-3-9-17-15(13)20-16/h3-9H,2,10H2,1H3,(H,18,21)(H,17,19,20)

InChI Key

HKGMLRQJXUKAAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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